N'-(2,5-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-(2,5-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2,5-dimethoxyphenyl group and a cyclopentylmethyl moiety bearing a thiophen-2-yl ring. The compound’s structure combines aromatic (dimethoxyphenyl, thiophene) and aliphatic (cyclopentane) components, which may confer unique physicochemical properties.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-14-7-8-16(26-2)15(12-14)22-19(24)18(23)21-13-20(9-3-4-10-20)17-6-5-11-27-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSPAMBJGNDKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a dimethoxyphenyl group and a thiophenyl-cyclopentyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of appropriate amines and thiophenes. The specific methodologies can vary, but they often leverage established techniques in medicinal chemistry to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective toxicity against various cancer cell lines:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways and cell cycle arrest at the G1 phase. This mechanism is similar to that observed with established chemotherapeutic agents like etoposide .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast | 5.0 | ROS induction, apoptosis |
| Colon | 4.5 | Cell cycle arrest (G1 phase) |
| Lung | 6.0 | DNA intercalation |
| Prostate | 7.0 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:
- Target Organisms : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and various drug-resistant Candida strains.
- Efficacy : The compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a lead compound in antimicrobial drug development .
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| MRSA | 0.5 | Bactericidal |
| VRE | 1.0 | Bacteriostatic |
| Candida auris | 0.25 | Fungicidal |
Case Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Case Study 2: Antimicrobial Resistance
In another investigation focusing on drug-resistant strains of Candida, the compound was tested against clinical isolates. The results indicated that it outperformed conventional antifungal agents like fluconazole, particularly against resistant strains.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N'-(2,5-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and HCT-116 (colon cancer). A study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Compound | SK-OV-3 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|---|
| 9a | 2.04 | 7.12 | 8.22 |
| 5-FU | 32.19 | 7.06 | 12.19 |
This table illustrates the efficacy of the compound compared to established treatments.
Neuropharmacological Potential
The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems and neuroprotective properties.
Case Study 1: Antitumor Efficacy
A series of derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The study highlighted that modifications to the phenyl and thiophene groups significantly affected the compounds' biological activities. The most potent derivative showed an IC50 value of 2.04 µM against MCF-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on the SAR of related compounds to optimize their anticancer properties. Variations in substituents on the phenyl ring were found to enhance lipophilicity and cytotoxicity, leading to more effective agents against resistant cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural features, molecular properties, and applications of N'-(2,5-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide with related compounds from the provided evidence:
*Calculated based on ethanediamide backbone and substituents.
Key Findings:
The 2,5-dimethoxyphenyl group may improve solubility compared to chloro-substituted analogs (e.g., alachlor) due to methoxy’s electron-donating effects .
Aromatic vs. Heterocyclic Substituents :
- The thiophen-2-yl group in the target compound contrasts with thiazolyl in ’s analog. Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions but enhance π-stacking in hydrophobic environments .
- Cyclopentylmethyl introduces steric bulk absent in simpler analogs (e.g., pretilachlor), likely affecting binding kinetics in biological systems .
Synthetic Pathways :
- The synthesis of acetamide derivatives typically involves coupling arylacetic acids with amines via carbodiimide-mediated reactions (e.g., EDC·HCl in dichloromethane with triethylamine) . The target compound’s synthesis may follow similar protocols but with diamide-forming steps.
Research Implications and Limitations
- Its diamide structure could also mimic penicillin lateral chains, enabling antimicrobial exploration .
- Crystallographic Data : Unlike ’s acetamide (which forms 1-D hydrogen-bonded chains for stability ), the target compound’s crystal packing remains unstudied. Computational modeling could predict its intermolecular interactions.
- Limitations: No empirical data on solubility, toxicity, or efficacy are available for the target compound. Further experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
